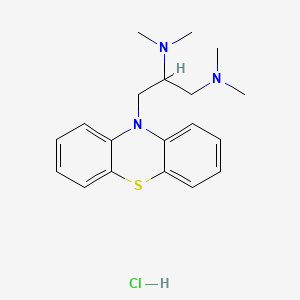
Aminopromazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopromazine hydrochloride is an antispasmodic drug.
Aplicaciones Científicas De Investigación
Transdermal Drug Delivery
A study by Luppi et al. (2010) explored the development of hydroxypropylmethylcellulose-based transdermal films to improve the transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug.
Impact on Cellular Functions
Daniel et al. (2015) discovered that phenothiazine-derived antipsychotic drugs, including chlorpromazine, inhibit dynamin and clathrin-mediated endocytosis in cells.
Photogenotoxicity Studies
Palumbo et al. (2016) investigated the photogenotoxic potential of chlorpromazine metabolites, highlighting the influence of drug metabolism on photosafety testing. The study revealed enhanced phototoxicity in chlorpromazine metabolites compared to the parent drug (Palumbo et al., 2016).
Interaction with Other Substances
A study by Azum et al. (2018) examined the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, revealing insights into the drug's interaction with other substances.
Chemiluminescence-Based Detection
Huang and Chen (2002) developed a chemiluminescence method for detecting chlorpromazine hydrochloride, offering a new approach for quantitative analysis (Huang & Chen, 2002).
Metabolic Profiling in Drug-Induced Liver Injury
Hu et al. (2022) conducted metabolic profiling of lysophosphatidylcholines in rats with liver injury induced by chlorpromazine hydrochloride, providing insights into the hepatotoxicity mechanisms of the drug (Hu et al., 2022).
Electrophysiological Studies
A study by Choi et al. (2001) explored the effect of chlorpromazine on store-operated calcium entry in PC12 cells, shedding light on its electrophysiological properties.
Analytical Methods for Detection in Biological Samples
Shen et al. (2011) developed an enzyme-linked immunosorbent assay for detecting chlorpromazine in various biological samples, providing a useful tool for monitoring the presence of the drug (Shen et al., 2011).
Propiedades
Número CAS |
18704-89-7 |
|---|---|
Nombre del producto |
Aminopromazine hydrochloride |
Fórmula molecular |
C19H26ClN3S |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H |
Clave InChI |
ISZDANQLTTVSKO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
SMILES canónico |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminopromazine HCl, Aminopromazine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



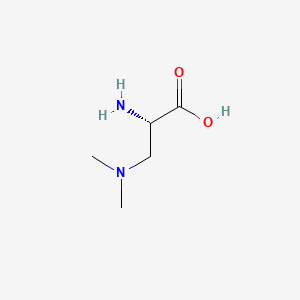
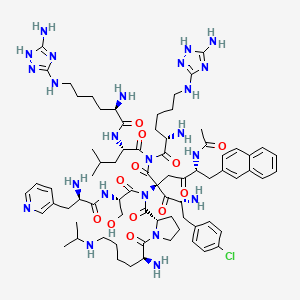
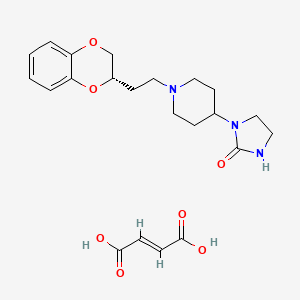
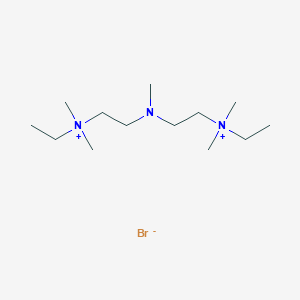
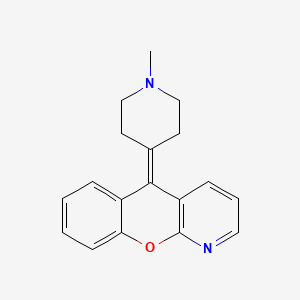
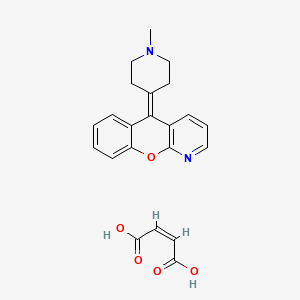
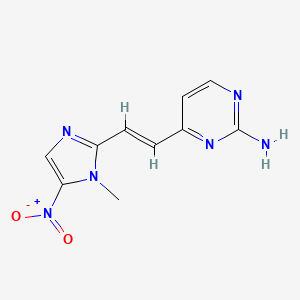
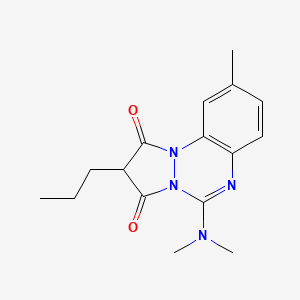
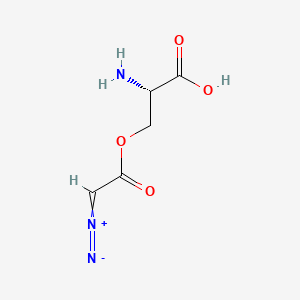
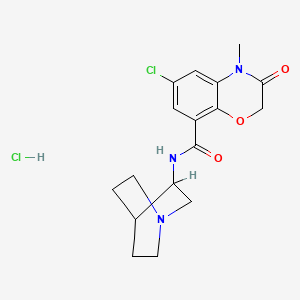
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
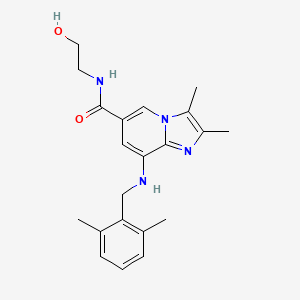
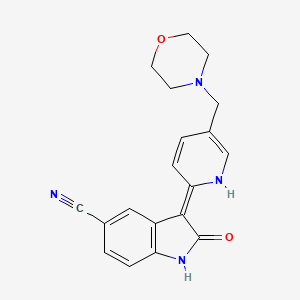
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)